Ethyl carbamothioylhydrazonoformate
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Overview
Description
Ethyl carbamothioylhydrazonoformate is an organic compound with the molecular formula C4H9N3OS. It contains a total of 18 atoms: 9 hydrogen atoms, 4 carbon atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom
Preparation Methods
The synthesis of ethyl carbamothioylhydrazonoformate can be achieved through several methods. One common approach involves the condensation reaction between ethyl chloroformate and thiosemicarbazide under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl carbamothioylhydrazonoformate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
Ethyl carbamothioylhydrazonoformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl carbamothioylhydrazonoformate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl carbamothioylhydrazonoformate can be compared with other similar compounds, such as:
Thiosemicarbazide: A precursor in the synthesis of this compound, known for its use in the preparation of various hydrazones.
Ethyl chloroformate: Another related compound used in the synthesis of this compound, commonly employed as a reagent in organic synthesis.
Hydrazine derivatives: Compounds with similar structures and reactivity, used in various chemical and biological applications
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H9N3OS |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
ethyl (1E)-N-carbamothioylmethanehydrazonate |
InChI |
InChI=1S/C4H9N3OS/c1-2-8-3-6-7-4(5)9/h3H,2H2,1H3,(H3,5,7,9)/b6-3+ |
InChI Key |
JLRGROFESMQUGJ-ZZXKWVIFSA-N |
Isomeric SMILES |
CCO/C=N/NC(=S)N |
Canonical SMILES |
CCOC=NNC(=S)N |
Origin of Product |
United States |
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